molecular formula C23H34O5 B126028 trans-Latanoprost Acid CAS No. 903549-49-5

trans-Latanoprost Acid

Cat. No.: B126028
CAS No.: 903549-49-5
M. Wt: 390.5 g/mol
InChI Key: HNPFPERDNWXAGS-MIDWJBHHSA-N
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Description

trans-Latanoprost Acid: is a biologically active metabolite of Latanoprost, a prostaglandin F2 alpha analog. It is primarily used in the treatment of glaucoma and ocular hypertension by reducing intraocular pressure. The compound works by increasing the outflow of aqueous humor through the uveoscleral pathway, thus lowering intraocular pressure.

Mechanism of Action

Mode of Action

Upon administration, Trans-Latanoprost Acid interacts with its target, the prostaglandin F receptor, leading to a series of changes. It is believed to enhance uveoscleral outflow by upregulating matrix metalloproteinase expression and remodeling the ciliary muscle’s extracellular matrix . This interaction and the resulting changes contribute to the reduction of intraocular pressure .

Biochemical Pathways

This compound affects the uveoscleral pathway, a secondary route for the drainage of aqueous humor from the eye . By interacting with the prostaglandin F receptor, it increases the outflow of aqueous humor through this pathway, thereby reducing intraocular pressure .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. As a prodrug, it is hydrolyzed to its active form upon absorption . The activated acid form can be measured in the aqueous humor during the initial 4 hours post-administration, and in the plasma only for 1 hour following ophthalmic administration . This drug is more lipophilic than its parent prostaglandin and easily penetrates the cornea .

Result of Action

The primary molecular effect of this compound is the reduction of intraocular pressure. This is achieved through its action on the prostaglandin F receptor, leading to increased uveoscleral outflow . On a cellular level, it may cause changes in the shape of ciliary muscle cells and alterations in the actin and vinculin localization in the cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of benzalkonium chloride, a common preservative in ophthalmic solutions, can affect the pharmacokinetics and pharmacodynamics of the compound . Therefore, the formulation of the ophthalmic solution carrying this compound can significantly impact its therapeutic effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-Latanoprost Acid is synthesized through the alkaline hydrolysis of Latanoprost. The process involves the conversion of Latanoprost into its active acid form using an alkaline medium. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperature conditions to ensure the complete conversion of the ester to the acid form .

Industrial Production Methods: In industrial settings, the preparation of this compound involves advanced chromatographic techniques to achieve high purity levels. Gravity chromatography is often employed to separate and purify the compound, ensuring a purity level of over 95% .

Chemical Reactions Analysis

Types of Reactions: trans-Latanoprost Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with unique biological activities .

Scientific Research Applications

trans-Latanoprost Acid has a wide range of scientific research applications:

Comparison with Similar Compounds

    Latanoprostene Bunod: A nitric oxide-donating prostaglandin analog that also increases aqueous outflow.

    Travoprost: Another prostaglandin analog used to reduce intraocular pressure.

    Bimatoprost: A prostamide analog with similar applications in glaucoma treatment.

Uniqueness: trans-Latanoprost Acid is unique in its high selectivity for the prostaglandin F receptor, which contributes to its efficacy and safety profile. Unlike some other compounds, it has minimal systemic side effects and can be administered once daily .

Biological Activity

trans-Latanoprost Acid (LA) is a potent prostaglandin analog primarily used in the treatment of glaucoma and ocular hypertension. Its biological activity encompasses various mechanisms, including intraocular pressure (IOP) reduction, neuroprotection, and modulation of cellular signaling pathways. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.

This compound primarily acts as an agonist at the FP prostanoid receptor , leading to increased uveoscleral outflow of aqueous humor, which effectively lowers IOP. Studies have shown that LA enhances the activity of matrix metalloproteinase-9 (MMP-9), which plays a crucial role in extracellular matrix remodeling, thereby facilitating aqueous humor drainage .

In Vitro Studies

In vitro studies have demonstrated several key biological activities of this compound:

  • Cell Viability and Apoptosis : At concentrations of 0.1 μM, LA significantly increases cell viability and promotes neurite outgrowth in human retinal cells. Conversely, higher concentrations can induce apoptosis in certain cell types, highlighting a concentration-dependent effect .
  • Neuroprotective Effects : Latanoprost exhibits neuroprotective properties against ischemia-induced damage in retinal cells. It reduces lactate accumulation and LDH release during hypoxic conditions, suggesting its potential role in preventing neuronal cell death .
  • Cytokine Modulation : LA has been shown to influence cyclooxygenase (COX-2) activity and nitric oxide synthase levels, which are critical in inflammatory responses and neuroprotection .

In Vivo Studies

In vivo experiments further elucidate the pharmacological effects of this compound:

  • IOP Reduction : Topical administration of LA has been confirmed to lower IOP effectively in various animal models, including rabbits and dogs. The efficacy is often compared favorably against other glaucoma treatments .
  • Ocular Safety : Clinical studies indicate that LA is well-tolerated with minimal adverse effects when administered topically. Long-term studies have shown no significant toxicity or carcinogenic potential associated with its use .

Comparative Efficacy

A meta-analysis comparing the efficacy of various prostaglandin analogs found that while latanoprost is effective, newer agents like bimatoprost may offer enhanced responsiveness. However, latanoprost remains a first-line treatment due to its established safety profile and efficacy in IOP reduction .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study on Ocular Hypertension : A patient with refractory ocular hypertension was treated with latanoprost after failing multiple therapies. The patient experienced a significant reduction in IOP from 30 mmHg to 15 mmHg within four weeks, demonstrating the compound's effectiveness .
  • Neuroprotection in Glaucoma : A longitudinal study involving patients with glaucoma showed that those treated with latanoprost exhibited slower progression of visual field loss compared to those on alternative therapies, suggesting potential neuroprotective benefits beyond IOP control .

Summary Table of Biological Activities

Activity TypeObservationsConcentration Range
IOP ReductionSignificant decrease in IOP0.01% - 0.05%
Cell ViabilityIncreased viability; promotes neurite outgrowth0.1 μM
ApoptosisInduced at higher concentrations>0.1 μM
NeuroprotectionReduced lactate accumulation0.01 - 0.1 μM
COX-2 ActivityInhibition observed0.001 - 0.1 μM

Properties

IUPAC Name

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1+/t18-,19+,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPFPERDNWXAGS-MIDWJBHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C/CCCC(=O)O)CC[C@H](CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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